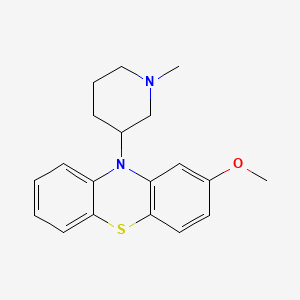
2-Methoxy-10-(1-methyl-3-piperidyl)phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-10-(1-methyl-3-piperidyl)phenothiazine is a phenothiazine derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenothiazine core substituted with a methoxy group and a piperidyl group. The molecular formula of this compound is C19H22N2OS, and it has a molecular weight of 326.45578 g/mol .
Preparation Methods
The synthesis of 2-Methoxy-10-(1-methyl-3-piperidyl)phenothiazine involves several steps, typically starting with the phenothiazine core. One common method involves the reaction of phenothiazine with methoxy and piperidyl substituents under specific conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon. The industrial production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Methoxy-10-(1-methyl-3-piperidyl)phenothiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the phenothiazine core, leading to the formation of halogenated derivatives.
Coupling Reactions: The compound can undergo coupling reactions with various reagents, forming complex structures with extended
Properties
CAS No. |
101976-45-8 |
|---|---|
Molecular Formula |
C19H22N2OS |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
2-methoxy-10-(1-methylpiperidin-3-yl)phenothiazine |
InChI |
InChI=1S/C19H22N2OS/c1-20-11-5-6-14(13-20)21-16-7-3-4-8-18(16)23-19-10-9-15(22-2)12-17(19)21/h3-4,7-10,12,14H,5-6,11,13H2,1-2H3 |
InChI Key |
KOKXQKMPRYOMBT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)N2C3=CC=CC=C3SC4=C2C=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


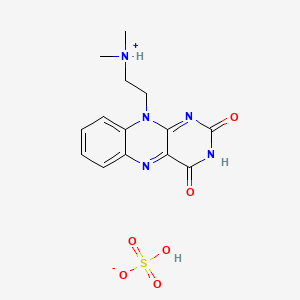
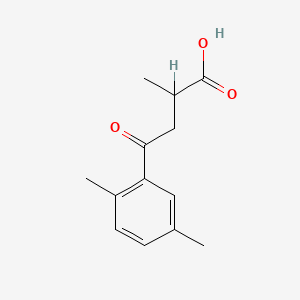
![(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]-methylamino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B13740551.png)
![2-[4-(Trifluoromethyl)phenyl]quinoline-4-carboxylic acid](/img/structure/B13740561.png)
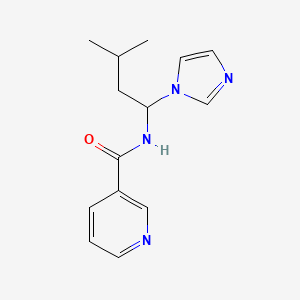
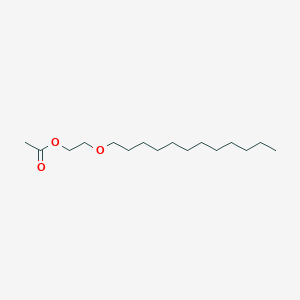
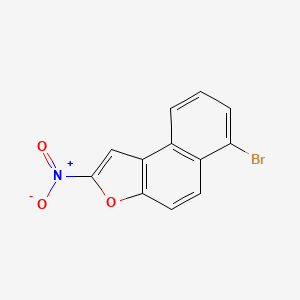
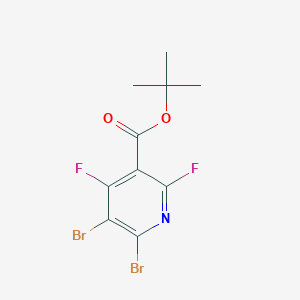
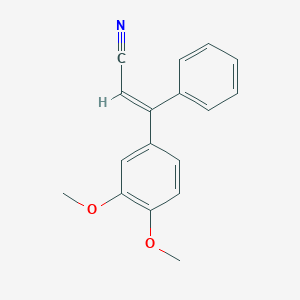
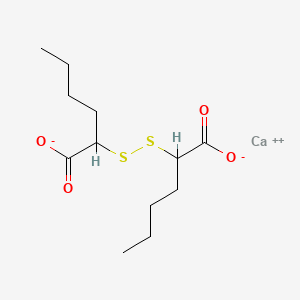
![Ethyl 4-[[2,4-diamino-6-[(3-anilino-2-chloropropyl)amino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B13740595.png)
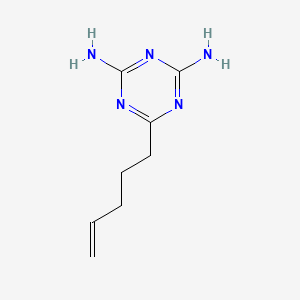
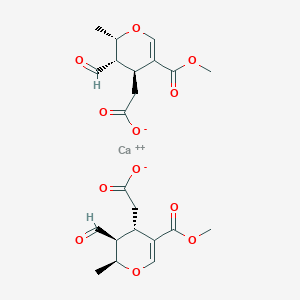
![1-(But-2-yn-1-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B13740621.png)
